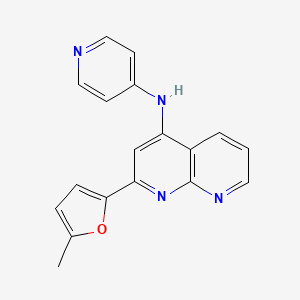![molecular formula C7H2Cl2N2OS B13869549 4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride is a heterocyclic compound with the molecular formula C7H2Cl2N2OS. It is a derivative of thienopyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride typically involves the chlorination of thienopyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid with thionyl chloride under reflux conditions . This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Análisis De Reacciones Químicas
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid.
Reduction: It can be reduced to form 4-chlorothieno[2,3-d]pyrimidine-6-methanol under specific conditions.
Aplicaciones Científicas De Investigación
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: It serves as a building block for the development of compounds that can inhibit specific enzymes or receptors, making it valuable in drug discovery.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit HIV-1 reverse transcriptase, a key enzyme in the replication of the virus . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride can be compared with other thienopyrimidine derivatives, such as:
4-Chlorothieno[3,2-d]pyrimidine-6-carbonyl chloride: Similar in structure but with different positional isomers, leading to variations in reactivity and biological activity.
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: The precursor to the carbonyl chloride derivative, used in similar applications but with different reactivity.
These comparisons highlight the unique properties of this compound, such as its ability to form reactive intermediates for further chemical transformations.
Propiedades
Fórmula molecular |
C7H2Cl2N2OS |
|---|---|
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
4-chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-5-3-1-4(6(9)12)13-7(3)11-2-10-5/h1-2H |
Clave InChI |
BYDCFOHFTJOIMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C(=NC=N2)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)



![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)

![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)

![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)

![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
